MY-5445 is a synthetic compound belonging to the phthalazinone class. It has been primarily investigated in scientific research for its ability to inhibit specific phosphodiesterases (PDEs), particularly PDE5. [, , , , , , , , ] This inhibitory action makes it a valuable tool for studying cellular signaling pathways involving cyclic nucleotides like cyclic guanosine monophosphate (cGMP).
Related Compounds
1-(3-Chloroanilino)-4-phenylphthalazine (MY-5445)
Compound Description: MY-5445 is a potent and selective inhibitor of cyclic GMP phosphodiesterase (PDE5). [, ] It exhibits inhibitory effects on human platelet aggregation induced by ADP, collagen, and arachidonic acid. [] MY-5445 increases cyclic GMP content in human platelets without affecting cyclic AMP levels. [] Studies have shown that MY-5445 can resensitize ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs by inhibiting the drug transport function of ABCG2. []
Sildenafil
Compound Description: Sildenafil, a known PDE5 inhibitor, is primarily recognized for its use in treating pulmonary arterial hypertension. [, ] It exerts vasodilatory and antiproliferative effects on the pulmonary vasculature. []
Relevance: Like MY-5445, Sildenafil also acts as a PDE5 inhibitor. [, ] Research suggests that in cases of right ventricular hypertrophy (RVH), both Sildenafil and MY-5445 can improve contractility. [, ] This shared characteristic makes Sildenafil a relevant compound to MY-5445.
PF-2545920
Compound Description: PF-2545920 is identified as a potent inhibitor of PDE10A. [] Research indicates that it can effectively suppress the proliferation of human glioblastoma cells. []
Relevance: When used in combination with MY-5445, PF-2545920 demonstrates synergistic suppression of glioblastoma cell proliferation. [] This synergistic effect makes PF-2545920 a noteworthy related compound in the context of glioblastoma treatment.
Papaverine
Compound Description: Papaverine functions as a non-specific PDE inhibitor. [, ] It is recognized for its ability to relax smooth muscle tissue, particularly in blood vessels. []
Relevance: Papaverine serves as a reference compound in studies investigating the effects of PDE inhibitors on human detrusor smooth muscle relaxation. [] Its non-specific PDE inhibition contrasts with the more selective inhibition exhibited by MY-5445. []
Theophylline
Compound Description: Theophylline acts as a non-selective cyclic nucleotide phosphodiesterase inhibitor. [, ] It is known to prevent the activation of p70S6k induced by various external stimuli. [, ]
SQ 20,006
Compound Description: SQ 20,006 is characterized as a cyclic nucleotide phosphodiesterase inhibitor. [, ] Like Theophylline, it can prevent the activation of p70S6k induced by external stimuli. [, ]
Relevance: SQ 20,006 shares a functional similarity with MY-5445 in terms of its ability to suppress p70S6k activation. [, ] Notably, SQ 20,006, unlike MY-5445, might exert its effect on p70S6k signaling partially through the inhibition of a phosphatidylinositol 3-kinase upstream of p70S6k. [, ]
Trequinsin
Compound Description: Trequinsin functions as a PDE3/4 inhibitor and has been shown to contribute to the suppression of glioblastoma cell proliferation. []
M&B 22,948
Compound Description: M&B 22,948 acts as a selective cyclic GMP PDE inhibitor. [] It can induce dose-dependent increases in cyclic GMP accumulation in rat aorta pieces. []
Relevance: M&B 22,948 and MY-5445 share a similar mechanism for inducing smooth muscle relaxation. [] Both compounds achieve this effect by inhibiting cyclic GMP hydrolysis, highlighting their shared pathway in influencing vascular tone. []
Compound Description: MIMAX is classified as a selective cyclic GMP PDE inhibitor. [] Similar to M&B 22,948, it can also lead to dose-dependent increases in cyclic GMP accumulation within rat aorta pieces. []
Relevance: MIMAX, alongside MY-5445 and M&B 22,948, contributes to smooth muscle relaxation through the inhibition of cyclic GMP hydrolysis. [] This shared mechanism underscores their collective involvement in regulating vascular tone through the cyclic GMP pathway. []
Vinpocetine
Compound Description: Vinpocetine is identified as a selective inhibitor of Ca2+/calmodulin-stimulated PDE (Ca2+ PDE). [] Notably, it demonstrates a weak effect on cyclic GMP and cyclic AMP accumulation in rat aorta. []
Relevance: Unlike MY-5445, which directly influences cyclic GMP levels, Vinpocetine's relaxant effects on rat aorta are not solely attributed to altering cyclic GMP or cyclic AMP accumulation. [] This difference in their mechanisms of action distinguishes Vinpocetine from MY-5445. []
HL-725
Compound Description: HL-725 is classified as a selective inhibitor of cyclic AMP phosphodiesterase. []
Relevance: Unlike MY-5445, which selectively inhibits cyclic GMP phosphodiesterase, HL-725 targets cyclic AMP phosphodiesterase. [] This difference in target specificity highlights their distinct roles in modulating cyclic nucleotide signaling pathways. []
Cilostamide
Compound Description: Cilostamide acts as an inhibitor of cyclic nucleotide phosphodiesterase. []
Relevance: Cilostamide, similar to MY-5445, can inhibit platelet aggregation, suggesting its potential role in influencing platelet function. [] Further investigation is needed to ascertain if their mechanisms of action are related.
Compound Description: Ro 15-2041 functions as an inhibitor of cyclic nucleotide phosphodiesterase. []
Relevance: Like MY-5445, Ro 15-2041 exhibits inhibitory effects on platelet aggregation. [] This shared characteristic suggests their potential involvement in modulating platelet function.
Quercetin
Compound Description: Quercetin, a naturally occurring compound, acts as an inhibitor of cyclic nucleotide phosphodiesterase. []
Relevance: Quercetin, alongside MY-5445, demonstrates the ability to inhibit platelet aggregation. [] This shared property indicates their potential roles in influencing platelet function, although their mechanisms of action may differ.
8-bromo cGMP
Compound Description: 8-bromo cGMP is a cell-permeable analog of cyclic GMP. [, ] It is often used to investigate the downstream effects of elevated cGMP levels within cells. []
Relevance: 8-bromo cGMP mimics the effects of increased intracellular cGMP, a key consequence of MY-5445's inhibition of PDE5. [, ] This relationship highlights the crucial role of cGMP in mediating some of MY-5445's effects. [, ]
KT5823
Compound Description: KT5823 is a specific inhibitor of cGMP-activated protein kinase (PKG). [, ] It is employed to investigate the role of PKG in cellular signaling pathways. []
Relevance: KT5823 helps elucidate the involvement of PKG in the downstream effects of MY-5445. [, ] By inhibiting PKG, KT5823 allows researchers to dissect the specific pathways activated by MY-5445 through cGMP elevation. [, ]
Rp-8-bromo-cGMP
Compound Description: Rp-8-bromo-cGMP is another specific inhibitor of PKG, often used in conjunction with KT5823 to confirm the involvement of PKG in cellular processes. []
Relevance: Rp-8-bromo-cGMP, alongside KT5823, assists in understanding the role of PKG in the context of MY-5445's effects. [] By blocking PKG activity, it helps researchers to identify and confirm the downstream targets and pathways affected by MY-5445's modulation of cGMP levels. []
MY-5445 coupled Sepharose
Compound Description: MY-5445 coupled Sepharose is a tool created by attaching MY-5445 to Sepharose beads. [] This tool is specifically designed to purify cyclic GMP phosphodiesterase from human platelets by exploiting the binding affinity of MY-5445 for this enzyme. []
Relevance: This tool directly utilizes the binding specificity of MY-5445 to isolate and study its target enzyme, cyclic GMP phosphodiesterase, highlighting a practical application of MY-5445 in biochemical research. []
Classification
Chemical Class: Phthalazine derivatives
CAS Number: 78351-75-4
Mechanism of Action: Inhibition of phosphodiesterase type 5 and modulation of ABCG2 transporter activity.
Synthesis Analysis
The synthesis of MY-5445 involves several steps, primarily focusing on the formation of phthalazine derivatives. The synthesis typically begins with the preparation of 4-benzyl-2H-phthalazine derivatives through a series of reactions involving formaldehyde and other reagents.
Synthesis Steps:
Starting Material: 4-Benzyl-2H-phthalazine.
Reagents: Formaldehyde solution, ethanol, potassium thiocyanate, thiourea, etc.
Conditions: Refluxing mixtures for specified durations (e.g., 3 hours) and subsequent purification through recrystallization.
Characterization: The synthesized compounds are characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm their structures and purity.
Molecular Structure Analysis
MY-5445's molecular structure is characterized by a phthalazine core, which is crucial for its biological activity. The specific arrangement of functional groups within this framework influences its interaction with phosphodiesterase type 5 and the ABCG2 transporter.
Structural Features:
Core Structure: Phthalazine ring system.
Functional Groups: Benzyl and other substituents that enhance selectivity and potency as a phosphodiesterase inhibitor.
Molecular Weight: Approximately 275.33 g/mol.
The molecular docking studies indicate that MY-5445 binds effectively to the substrate-binding pocket of ABCG2, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic purposes.
Chemical Reactions Analysis
MY-5445 undergoes various chemical reactions that are significant for its pharmacological activity. The primary reaction involves its interaction with the ABCG2 transporter:
Key Reactions:
Inhibition of ABCG2 Activity: MY-5445 inhibits the drug transport function of ABCG2, leading to increased intracellular concentrations of chemotherapeutic agents.
Potentiation of Apoptosis: By blocking ABCG2-mediated drug efflux, MY-5445 enhances apoptosis in resistant cancer cells exposed to drugs like mitoxantrone and topotecan.
ATPase Activity Modulation: MY-5445 stimulates ATPase activity in ABCG2-expressing cells, further supporting its role as a modulator of this transporter.
Mechanism of Action
The mechanism by which MY-5445 exerts its effects involves multiple pathways:
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase type 5, MY-5445 increases levels of cyclic guanosine monophosphate, which can lead to various downstream effects including vasodilation and enhanced nitric oxide signaling.
Modulation of Drug Transport: The primary action related to cancer therapy is its ability to inhibit ABCG2-mediated drug transport, reversing multidrug resistance by allowing chemotherapeutic agents to accumulate within cancer cells.
Induction of Apoptosis: The compound promotes apoptosis in resistant cell lines by disrupting their ability to efflux drugs effectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of MY-5445 are critical for understanding its behavior in biological systems:
Properties:
Melting Point: Typically around 115–116 °C.
Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
Spectroscopic Data:
Infrared Spectroscopy: Characteristic absorption bands corresponding to functional groups.
Nuclear Magnetic Resonance Spectroscopy: Chemical shifts indicative of the molecular environment around hydrogen and carbon atoms.
These properties influence both the pharmacokinetics and pharmacodynamics of MY-5445 in therapeutic applications.
Applications
MY-5445 has several notable applications across different fields:
Cancer Therapy: Its primary application lies in enhancing the efficacy of chemotherapeutic agents against multidrug-resistant cancers by modulating drug transport mechanisms.
Pain Management Research: As a phosphodiesterase type 5 inhibitor, it has been explored for potential analgesic effects in neuropathic pain models.
Cardiovascular Research: Due to its effects on cyclic guanosine monophosphate levels, MY-5445 may also have implications in cardiovascular disease treatments.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Methylprednisolone sodium succinate is a corticosteroid hormone. Methylprednisolone Sodium Succinate is the sodium succinate salt of a synthetic glucocorticoid receptor agonist with immunosuppressive and anti-inflammatory effects. Methylprednisolone sodium succinate is converted into active prednisolone in the body, which activates glucocorticoid receptor mediated gene expression. This includes inducing synthesis of anti-inflammatory protein IkappaB-alpha and inhibiting synthesis of nuclear factor kappaB (NF-kappaB). As a result, proinflammatory cytokine production such as IL-1, IL-2 and IL-6 is down-regulated and cytotoxic T-lymphocyte activation is inhibited. Therefore, an overall reduction in chronic inflammation and autoimmune reactions may be achieved. A water-soluble ester of METHYLPREDNISOLONE used for cardiac, allergic, and hypoxic emergencies. See also: Methylprednisolone (has active moiety).
Crystal violet (gentian violet), also called methyl violet 10B or hexamethyl parrosaniline chloride, is a triarylmethane color used in Gram's method to classify bacteria.
Gentian violet, or GV, can dissociate into positive (GV+) and negative (Cl–) ions that penetrate both gram-positive and gram-negative bacterial cell walls. The GV+ ions interact with positively charged components of the bacterial wall, such as lipopolysaccharide and peptidoglycan. This agent can also act as a mutagen or mitotic poison. GV causes a photodynamic reaction through a free radical mechanism. Inducing permeability and respiratory inhibition also can be caused by this agent.
Crystal violet is named after its color. Crystal violet's similar to certain gentian flower petals. It's not made from violets or gentians.
The color of Crystal Violet
Crystal violet dissolves in water and gives off a blue-violet color. The pH of the solution determines the color. A pH of +1.0 makes the dye green, with absorption maxima at 425 nm and 625 nm, respectively. However, a pH of -1.0 (-1.0) makes it yellow, with an absorption maximum of 425 nm.
The dye molecules have different charges, which results in different colors. In the yellow form, three of the three nitrogen atoms have a positive charge. Two are protonated. While the green color corresponds to a form with two of these nitrogen atoms negatively charged, the yellow color is the same. Both protons are lost at neutral pH, and only one nitrogen atom is left positively charged. The pKas for losing the protons are approximately 1.15 and 1.5.
Uses of Crystal Violet
Crystal violet also can be used as a paper and textile dye. It's also a component of printing ink, ballpoint pens, and inkjet printers. It also is used to colorize various products like fertilizer, antifreeze, and detergent.
The dye can be used for histology bacteria and is especially useful in Gram staining.
As a nontoxic stain, crystal violet can be used in DNA gel electrophoresis to replace fluorescent intercalating dyes, such as ethidium bromide.
Crystal violet also can be used for biomedical research. This allows you to quantify DNA in proportion to the number of cells.
Crystal violet also was used in forensics for the development of fingerprints. Crystal violet also was used in forensics for the development of fingerprints.
Medical of Crystal Violet
Crystal violet is used in the following:
The skin is marked for allergy testing and preparation.
They treat Candida albicans (and related fungal infections), such as thrush and yeast infections, and various types of tinea (ringworms, athlete's foot, jockitch).
Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999) Methyl salicylate is a benzoate ester that is the methyl ester of salicylic acid. It has a role as a flavouring agent, a metabolite and an insect attractant. It is a benzoate ester, a member of salicylates and a methyl ester. It is functionally related to a salicylic acid. Methyl salicylate (oil of wintergreen or wintergreen oil) is an organic ester naturally produced by many species of plants, particularly wintergreens. The compound was first extracted and isolated from plant species Gaultheria procumbens in 1843. It can be manufactured synthetically and it used as a fragrance, in foods, beverages, and liniments. It forms a colorless to yellow or reddish liquid and exhibits a characteristic odor and taste of wintergreen. For acute joint and muscular pain, methyl salicylate is used as a rubefacient and analgesic in deep heating liniments. It is used as a flavoring agent in chewing gums and mints in small concentrations and added as antiseptic in mouthwash solutions. Methyl Salicylate is a natural product found in Camellia sinensis, Phellinus tremulae, and other organisms with data available. Methyl 2-hydroxybenzoate is found in beverages. Methyl 2-hydroxybenzoate is present in white wine, tea, porcini mushroom Boletus edulis, Bourbon vanilla, clary sage, red sage and fruits including cherry, apple, raspberry, papaya and plum. Methyl 2-hydroxybenzoate is found in leaves of Gaultheria procumbens (wintergreen). Methyl 2-hydroxybenzoate is a flavouring agent. Methyl 2-hydroxy benzoate is a metabolite found in or produced by Saccharomyces cerevisiae. See also: Salicylic Acid (has active moiety); Clove Oil (part of); LIDOCAINE; MENTHOL; Methyl Salicylate (component of) ... View More ...
Novel direct activator of AMPK, inhibiting prostate cancer growth by blocking lipogenesis. MT63-78 is a direct activator of AMPK, and an inhibitor of prostate cancer growth by blocking lipogenesis.
MT-802 is a PROTAC-mediated degrader which binds fewer off-target kinases than ibrutinib does, thereby inducing BTK knockdown, and recruiting BTK to the cereblon E3 ubiquitin ligase complex to trigger BTK ubiquitination and degradation via the proteasome.